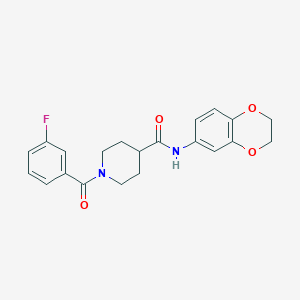![molecular formula C18H22N2O4 B4747820 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4747820.png)
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methylphenyl)-2,5-pyrrolidinedione
Descripción general
Descripción
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methylphenyl)-2,5-pyrrolidinedione is a novel compound that has gained significant interest in scientific research. This compound is a spirocyclic lactam that has been synthesized using a variety of methods, including the Mannich reaction, the Hantzsch reaction, and the Ugi reaction. The compound has shown promise in a range of applications, including as an anti-inflammatory agent, an anti-cancer agent, and a potential treatment for neurological disorders.
Mecanismo De Acción
The mechanism of action of 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methylphenyl)-2,5-pyrrolidinedione is not fully understood. However, studies suggest that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, and COX-2. It has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, this compound has been shown to have antioxidant activity and to protect against oxidative stress. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methylphenyl)-2,5-pyrrolidinedione in lab experiments is its potent anti-inflammatory and anti-cancer activity. This makes it a useful tool for studying the mechanisms of inflammation and cancer. Additionally, this compound has been shown to have neuroprotective effects, which makes it a useful tool for studying neurological disorders. However, one limitation of using this compound in lab experiments is its relatively complex synthesis, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methylphenyl)-2,5-pyrrolidinedione. One direction is to further investigate its anti-inflammatory and anti-cancer activity and to determine the mechanisms by which it exerts these effects. Another direction is to investigate its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease, and to determine the mechanisms by which it exerts its neuroprotective effects. Additionally, further research is needed to optimize the synthesis of this compound and to develop more efficient methods for obtaining it in large quantities.
Aplicaciones Científicas De Investigación
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methylphenyl)-2,5-pyrrolidinedione has shown promise in a range of scientific research applications. One of the most promising applications is as an anti-inflammatory agent. Studies have shown that this compound has potent anti-inflammatory activity in vitro and in vivo. It has also been shown to have anti-cancer activity, particularly against breast cancer cells. Additionally, this compound has shown potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-13-3-2-4-14(11-13)20-16(21)12-15(17(20)22)19-7-5-18(6-8-19)23-9-10-24-18/h2-4,11,15H,5-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFYDFNKKMANRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCC4(CC3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-oxo-1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4747737.png)


![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4747753.png)
![N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B4747761.png)
![5-(1,3-benzodioxol-5-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4747765.png)
![2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4747783.png)
![N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)propyl]thiourea](/img/structure/B4747786.png)
![2-(4-fluorophenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4747794.png)
![N-(3-methoxypropyl)-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4747801.png)
![N-[3-(4-morpholinyl)propyl]-1-benzothiophene-3-carboxamide](/img/structure/B4747809.png)
![4-[(4,4-dimethyl-3-oxo-1-penten-1-yl)amino]benzoic acid](/img/structure/B4747811.png)
![N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4747819.png)
![N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4747837.png)